Lansionic acid
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Overview
Description
Lansionic acid is a natural product found in Lansium domesticum with data available.
Scientific Research Applications
Onoceranoid Triterpenes and Antimutagenic Effects
Lansionic acid, identified as a natural onoceranoid triterpene, was isolated from the fruit peel of Lansium domesticum. This compound, along with other triterpenoids, displayed mild toxicity against brine shrimp (Tanaka et al., 2002). Furthermore, this compound showed notable antimutagenic effects. A study involving a methanol extract of Lansium domesticum leaves, which contained this compound, demonstrated antimutagenic activity against specific mutagens, both in vitro and in vivo (Matsumoto et al., 2018). This highlights the potential of this compound in antimutagenic applications (Tanaka et al., 2002); (Matsumoto et al., 2018).
Biochar and Soil Acidity
While not directly related to this compound, research on biochar made from various sources, including Lantana camara, has shown significant effects on soil acidity and other physico-chemical properties (Berihun et al., 2017). This indicates the broader scope of research on plant-derived compounds and their impact on environmental factors (Berihun et al., 2017).
Lanthanide-Encoded Microspheres
In polymer science, research on lanthanide-encoded polystyrene-co-methacrylic acid microspheres has been conducted. These microspheres have applications in bead-array biological assays and mass cytometry detection, indicating a potential area for this compound derivatives (Liang et al., 2012). Such applications could expand to areas like biomedical engineering and diagnostics (Liang et al., 2012).
Lanthanum and Humic Substances Complexation
Lanthanum's interaction with humic substances was explored using Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry. This study, although not directly involving this compound, sheds light on the complexation behavior of lanthanides, which might be relevant for understanding similar interactions involving this compound derivatives (Sonke & Salters, 2006). Such research could be crucial for environmental monitoring and remediation strategies (Sonke & Salters, 2006).
Properties
Molecular Formula |
C30H46O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
3-[(1S,2S,6S)-2-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)22-11-9-20(3)23(29(22,7)18-16-27(32)33)12-13-24-21(4)10-14-25-28(5,6)26(31)15-17-30(24,25)8/h9,22-25H,1,4,10-18H2,2-3,5-8H3,(H,32,33)/t22-,23-,24-,25-,29-,30+/m0/s1 |
InChI Key |
ZBUMNLRXRGVNIJ-OLUUQECQSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C |
SMILES |
CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C |
Canonical SMILES |
CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C |
Synonyms |
lansionic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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